Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt structure
952234-36-5 structure
Product Name:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
CAS-Nr.:952234-36-5
MF:C3H4ClN5O2S
MW:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
Update Time:2024-10-25

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Imidazole-1-sulfonyl azide hydrochloride
    • Imidazole-1-sulfonyl azide HCl,
    • Imidazole-1-sulfonyl azide hydrochloride
    • 1H-Imidazole-1-sulfonyl azide, HCl salt
    • Imidazole-1-sulfonyl azide
    • N-diazoimidazole-1-sulfonamide;hydrochloride
    • XYURSCOGYWBRDR-UHFFFAOYSA-N
    • BCP14462
    • imidazole-1-sulfonylazide hydrochloride
    • NE16545
    • Y5117
    • Q6003986
    • Imidazole sulfony azide hydrochloride
    • 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
    • MDL: MFCD19705431
    • Inchi: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
    • InChI-Schlüssel: XYURSCOGYWBRDR-UHFFFAOYSA-N
    • Lächelt: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 273
  • Topologische Polaroberfläche: 74.7

Experimentelle Eigenschaften

  • Schmelzpunkt: 100-105 °C

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Lagerzustand:2-8°C

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H305026-1g
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
952234-36-5 95%
1g
¥379.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H305026-250mg
1H-Imidazole-1-sulfonyl azide, hydrochloride
952234-36-5 98%
250mg
¥245.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H305026-5g
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
952234-36-5 95%
5g
¥1336.90 2023-09-02
TRC
I385635-100mg
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
952234-36-5
100mg
$ 76.00 2023-09-07
TRC
I385635-500mg
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
952234-36-5
500mg
$ 247.00 2023-09-07
TRC
I385635-1g
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
952234-36-5
1g
$ 368.00 2023-09-07
Chemenu
CM327921-10g
N-diazoimidazole-1-sulfonamide hydrochloride
952234-36-5 95%+
10g
$152 2023-01-19
Apollo Scientific
OR301255-1g
1H-Imidazole-1-sulphonyl azide hydrochloride
952234-36-5
1g
£212.00 2025-02-19
Fluorochem
093939-1g
Imidazole-1-sulfonylazide hydrochloride
952234-36-5 95%
1g
£115.00 2022-03-01
Fluorochem
093939-5g
Imidazole-1-sulfonylazide hydrochloride
952234-36-5 95%
5g
£305.00 2022-03-01

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C
Referenz
Small molecules enhance functional O-mannosylation of Alpha-dystroglycan
Lv, Fengping; Li, Zhi-fang; Hu, Wenhao; Wu, Xiaohua, Bioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Ethyl acetate ;  0 °C
Referenz
Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics
Oueis, Emilia; Jaspars, Marcel; Westwood, Nicholas J.; Naismith, James H., Angewandte Chemie, 2016, 55(19), 5842-5845

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; Kaabel, Sandra; Kriis, Kadri; Jarving, Ivar; Kanger, Tonis, Synthesis, 2019, 51(10), 2128-2135

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled
Referenz
"Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatography
Xue, Meiyun; Huang, Hongxue; Ke, Yanxiong; Chu, Changhu; Yu, Jin; et al, Journal of Chromatography A, 2009, 1216(49), 8623-8629

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  0 °C
Referenz
Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12
Madsen, Daniel; Joergensen, Frederik P.; Palmer, Daniel ; Roux, Milena E.; Olsen, Jakob V.; et al, ACS Combinatorial Science, 2020, 22(3), 156-164

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol ,  Acetyl chloride ;  10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ;  20 min, 0 °C; 10 min, 0 °C
Referenz
Design and synthesis of anti-cancer cyclopeptides containing triazole skeleton
Tahoori, Fatemeh; Balalaie, Saeed; Sheikhnejad, Reza; Sadjadi, Mahnaz; Boloori, Parvin, Amino Acids, 2014, 46(4), 1033-1046

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled
Referenz
Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click Chemistry
Ji, Li; Zhou, Guo-Quan; Qian, Chao; Chen, Xin-Zhi, European Journal of Organic Chemistry, 2014, 2014(17), 3622-3636

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ,  Ethyl acetate
Referenz
Clickable Enzyme-Linked Immunosorbent Assay
Canalle, Luiz A.; Vong, TuHa; Adams, P. HansH. M.; van Delft, Floris L.; Raats, Jos M. H.; et al, Biomacromolecules, 2011, 12(10), 3692-3697

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Atomic chlorine ,  Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
Referenz
Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent
Goddard-Borger, Ethan D., 2008, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  0 °C
Referenz
An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride
Goddard-Borger, Ethan D.; Stick, Robert V., Organic Letters, 2007, 9(19), 3797-3800

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptors
Peterson, Anna; Kaasik, Mikk; Metsala, Andrus; Jarving, Ivar; Adamson, Jasper; et al, RSC Advances, 2019, 9(21), 11718-11721

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ;  20 min, 0 °C; 10 min
Referenz
Preparation of peptides which can adopt a 310-helical conformation
, United States, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ;  10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ;  20 min, 0 °C; 10 min, 0 °C
Referenz
Stapling of a 310-Helix with Click Chemistry
Jacobsen, Oyvind; Maekawa, Hiroaki; Ge, Nien-Hui; Gorbitz, Carl Henrik; Rongved, Pal; et al, Journal of Organic Chemistry, 2011, 76(5), 1228-1238

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
Referenz
A DNA-Encoded Chemical Library Incorporating Elements of Natural Macrocycles
Stress, Cedric J. ; Sauter, Basilius ; Schneider, Lukas A.; Sharpe, Timothy ; Gillingham, Dennis, Angewandte Chemie, 2019, 58(28), 9570-9574

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  rt; 1 h, 0 °C
Referenz
A DNA-encoded macrocycle library that resembles natural macrocycles
Stress, Cedric J.; Sauter, Basilius; Schneider, Lukas A.; Sharpe, Timothy; Gillingham, Dennis, ChemRxiv, 2019, 1, 1-5

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled
Referenz
cAMP-modulated biomimetic ionic nanochannels based on a smart polymer
Chen, Zhixiang; Sun, Taolei; Qing, Guangyan, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
Referenz
Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid State
Darses, Benjamin ; Maldivi, Pascale ; Philouze, Christian; Dauban, Philippe ; Poisson, Jean-Francois, Organic Letters, 2021, 23(2), 300-304

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ,  Ethyl acetate
Referenz
Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne
, European Patent Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Sodium azide Solvents: Acetonitrile ;  cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt
Referenz
Azide- and alkyne-functionalized α- and β3-amino acids
Sminia, Tjerk Jacco; Pedersen, Daniel Sejer, Synlett, 2012, 23(18), 2643-2646

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride ,  Atomic chlorine ,  Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
Referenz
The Application of Continuous Flow Technology for Organic Synthesis
Smith, Christopher D., 2008, , ,

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products

1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
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Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride
sfd11670
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
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